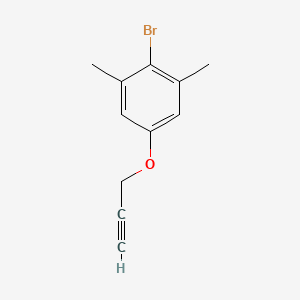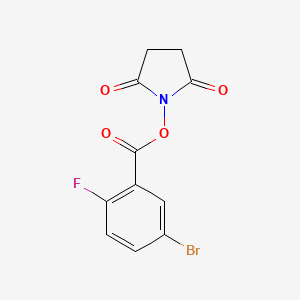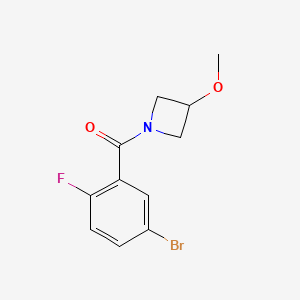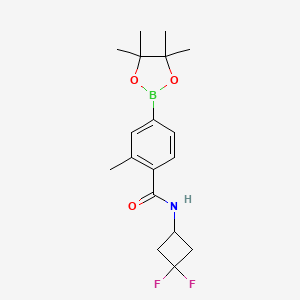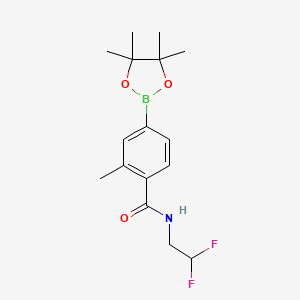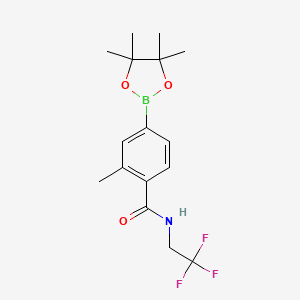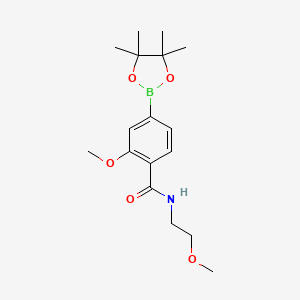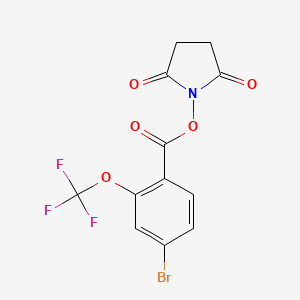
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring, a bromine atom, and a trifluoromethoxy group attached to a benzoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pyrrolidinone ring can also interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate include:
2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate: This compound features a similar pyrrolidinone ring but with different substituents on the benzoate moiety.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: This compound has a pyrene group instead of a bromine and trifluoromethoxy group, leading to different chemical properties and applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO5/c13-6-1-2-7(8(5-6)21-12(14,15)16)11(20)22-17-9(18)3-4-10(17)19/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVLZRNSKQNZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
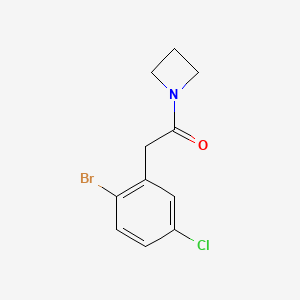
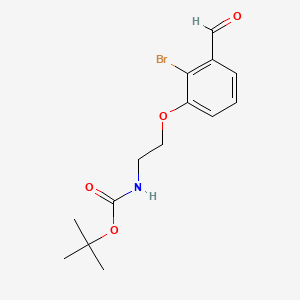
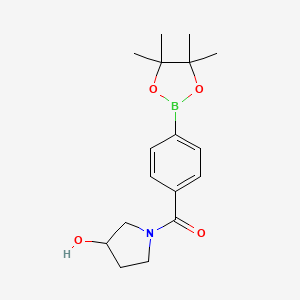
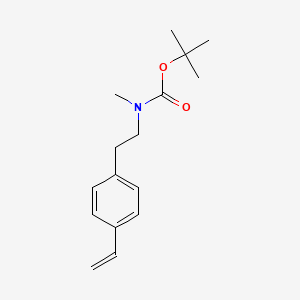
![2-(2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8199282.png)
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8199284.png)
